molecular formula C17H16BrNO3 B2794740 3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide CAS No. 331462-17-0

3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide

Cat. No. B2794740
CAS RN: 331462-17-0
M. Wt: 362.223
InChI Key: MZJXMPSCXOFUAV-RMKNXTFCSA-N
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Description

The compound “3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide” is likely to be an organic compound given its structure. It contains a bromophenyl group, a dimethoxyphenyl group, and an acrylamide group. The presence of these functional groups could give this compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl and dimethoxyphenyl groups are likely to be aromatic, given their phenyl (benzene) rings. The acrylamide group contains a carbon-carbon double bond and a carbon-nitrogen single bond .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the bromine atom in the bromophenyl group could be replaced by other groups in a substitution reaction. The carbon-carbon double bond in the acrylamide group could be involved in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to compounds without a halogen. The dimethoxyphenyl group could influence the compound’s solubility in different solvents .

Scientific Research Applications

Polymer Science and Electrophoresis

Acrylamide is extensively used in laboratory research, particularly in the preparation of polyacrylamide gels for electrophoresis (PAGE). This technique is crucial for the separation of proteins and nucleic acids based on their size and charge. The study by Bergmark (1997) highlights the use of acrylamide in PAGE and explores the hemoglobin adducts formed by acrylamide and acrylonitrile in laboratory workers, indicating occupational exposure to these chemicals (Bergmark, 1997).

Toxicology and Human Health

Research on acrylamide's metabolism in humans following oral administration provides insights into its toxicological effects. Fennell et al. (2005) evaluated the metabolism of acrylamide, comparing hemoglobin adduct formation upon oral and dermal administration and found that acrylamide is metabolized via glycidamide to a lesser extent than in rodents, suggesting differences in metabolic pathways between humans and rodents (Fennell et al., 2005).

Environmental Science

Studies on polybrominated diphenyl ethers (PBDEs) in human milk and other environmental samples indicate the presence of acrylamide in various environmental matrices. Schecter et al. (2003) reported on the levels of PBDEs in breast milk from Texas, showing concern for potential toxicity to nursing infants due to the persistence and bioaccumulative nature of some PBDE congeners. This study indirectly relates to the environmental persistence of synthetic chemicals, including acrylamide derivatives (Schecter et al., 2003).

Mechanism of Action

Without specific information about the biological or chemical activity of this compound, it’s difficult to predict its mechanism of action. If this compound is biologically active, its mechanism of action would depend on how it interacts with biological molecules .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity, if any .

properties

IUPAC Name

(E)-3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-21-14-7-8-16(22-2)15(11-14)19-17(20)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3,(H,19,20)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJXMPSCXOFUAV-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide

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